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Compound of Interest

Compound Name:
Ethyl 5-phenylthiazole-2-

carboxylate

Cat. No.: B1316490 Get Quote

For researchers and drug development professionals, understanding the ADME/Tox

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound series is

paramount. This guide provides a comparative overview of the cytotoxicity and in silico

ADME/Tox predictions for a range of ethyl 5-phenylthiazole-2-carboxylate derivatives and

related phenylthiazole compounds, offering insights into their therapeutic potential and

liabilities.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

biologically active compounds.[1] Derivatives of ethyl 5-phenylthiazole-2-carboxylate, in

particular, have garnered significant interest for their potential as anticancer and antimicrobial

agents.[2][3] This guide synthesizes available data to facilitate a comparative analysis of their

performance.

Comparative Cytotoxicity of Phenylthiazole
Derivatives
The cytotoxic potential of various phenylthiazole derivatives has been evaluated against a

panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure

of a compound's potency in inhibiting biological or biochemical functions, are summarized

below. Lower IC50 values indicate higher potency.
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Compound ID
Derivative
Class

Cancer Cell
Line

IC50 (µM) Reference

4b

4-

chlorophenylthia

zolyl

MDA-MB-231

(Breast)
3.52 [4]

4c

4-

bromophenylthia

zolyl

MDA-MB-231

(Breast)
4.89 [4]

4d

3-

nitrophenylthiazo

lyl

MDA-MB-231

(Breast)
1.21 [4]

5f bis-thiazole
Ovarian Cancer

Cells
0.0061 [5]

5a bis-thiazole KF-28 (Ovarian) 0.718 [5]

5e bis-thiazole MCF-7 (Breast) 0.6648 [5]

5c bis-thiazole HeLa (Cervical) 0.00065 [5]

3 pyrazolyl-thiazole MCF-7 (Breast) Potent Activity [4]

5 pyrazolyl-thiazole
HCT-116, HeLa,

MCF-7
Cell Cycle Arrest [4]

3g
thiazolyl–

catechol
A549 (Lung) Selective Activity [1]

3i & 3j
thiazolyl–

catechol
A549 (Lung) Highest Potency [1]

Note: The data presented is compiled from multiple sources for illustrative purposes. Direct

comparison of absolute values should be done with caution due to variations in experimental

conditions.
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Computational tools provide valuable early insights into the potential pharmacokinetic and

toxicity profiles of compounds. Several studies have reported in silico ADME (Absorption,

Distribution, Metabolism, and Excretion) predictions for various thiazole derivatives.

Generally, many synthesized thiazole derivatives have shown favorable predicted

pharmacological behaviors.[2] In silico studies have indicated that some derivatives possess

good oral bioavailability and low toxicity.[6] For instance, a study on 2-aminothiazol-4(5H)-one

derivatives showed that 27 out of 28 tested compounds had a lipophilicity value (logP) of less

than 5, adhering to Lipinski's rule of five, which is a predictor of drug-likeness.[7] Furthermore,

these compounds were predicted to have high Caco-2 permeability and excellent intestinal

absorption.[7]

Another study on thiazole-methylsulfonyl derivatives predicted that while the compounds had

low gastrointestinal absorption potential and were unlikely to cross the blood-brain barrier, they

showed potential to inhibit key metabolic enzymes like CYP2C19, CYP2C9, and CYP3A4.[8]

Such predictions are crucial for anticipating potential drug-drug interactions.

Mechanisms of Cytotoxicity
Thiazole derivatives can induce cell death through various mechanisms, often culminating in

apoptosis (programmed cell death).[9] Key reported mechanisms include:

Induction of Apoptosis: Many thiazole compounds can trigger either the intrinsic

(mitochondrial) or extrinsic apoptotic pathways.[9]

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common

observation.[9]

Caspase Activation: The activation of executioner caspases, such as caspase-3 and

caspase-7, is a hallmark of apoptosis induced by these compounds.[9]

Cell Cycle Arrest: Some derivatives can halt cell proliferation by causing arrest in specific

phases of the cell cycle.[4]

Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative

stress and subsequent cell death.[9]
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Inhibition of Signaling Pathways: Thiazole-based molecules have been demonstrated to

inhibit critical cell survival pathways like PI3K/Akt.[9]

Experimental Protocols
A fundamental technique for assessing the cytotoxicity of novel compounds is the MTT assay.

MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent

cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable

cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a

purple color.

Materials:

Thiazole compound stock solution (e.g., in DMSO)

96-well flat-bottom plates

Complete cell culture medium

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Cells are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium and incubated for 24 hours to allow for attachment.

[9]

Compound Treatment: Serial dilutions of the thiazole compound are prepared in a complete

medium. The old medium is removed from the cells, and 100 µL of the medium containing

the test compound is added to each well.[9]
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Incubation: The plate is incubated for a specified exposure time (e.g., 24, 48, or 72 hours).[9]

MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well,

and the plate is incubated for 2-4 hours at 37°C.[9]

Formazan Solubilization: The medium is carefully removed, and 100 µL of the solubilization

solution is added to each well to dissolve the purple formazan crystals.[9]

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.[9]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The results are then plotted to determine the IC50 value.[9]

Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the processes involved in ADME/Tox profiling, the following diagrams illustrate

a typical in vitro cytotoxicity screening workflow and a simplified representation of a common

cytotoxicity signaling pathway.
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Caption: In Vitro Cytotoxicity Screening Workflow.
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Caption: Potential Mechanisms of Thiazole-Induced Cytotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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